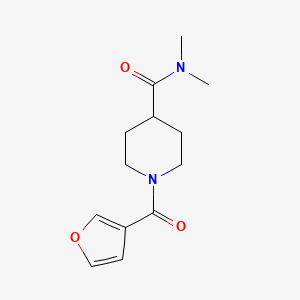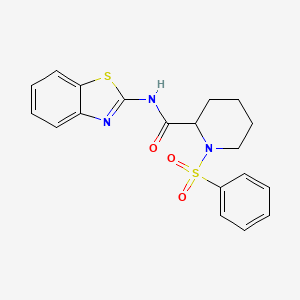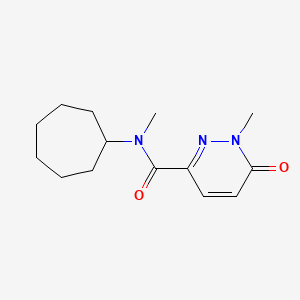![molecular formula C19H19N3O3S B7504913 N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)
N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide involves the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Specifically, it has been shown to inhibit the activity of protein kinase B (Akt) and nuclear factor kappa B (NF-κB), which are known to promote cancer cell survival and inflammation. By inhibiting these pathways, this compound induces cell death in cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in cancer therapy. Moreover, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which could be useful in the treatment of inflammatory diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, making it a safe and effective therapeutic agent.
实验室实验的优点和局限性
The advantages of using N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide in lab experiments include its potent anti-cancer and anti-inflammatory activities, low toxicity, and high selectivity towards cancer cells. However, there are also limitations to its use in lab experiments. For instance, it may have limited solubility in water, making it difficult to administer in vivo. Moreover, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
未来方向
There are several future directions for the research on N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other anti-cancer agents. Another direction is to explore its potential in the treatment of inflammatory diseases, including its effects on the immune system. Moreover, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential side effects. Overall, the future research on this compound could lead to the development of novel therapeutic agents for cancer and inflammatory diseases.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Further research is needed to determine its efficacy, pharmacokinetics, and potential side effects, but its potent anti-cancer and anti-inflammatory activities make it a promising candidate for future therapeutic development.
合成方法
The synthesis of N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide involves the reaction of cyclopropylamine, furfural, and 2-amino-4-(methylthio)quinazoline in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and sulfide formation, resulting in the formation of the target compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, it has been found to have potent anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(17(23)20-13-8-9-13)26-19-21-16-7-3-2-6-15(16)18(24)22(19)11-14-5-4-10-25-14/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETUFCMEPUFTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)SC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)






